1-deoxy D-allitol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14O5 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5-,6+/m0/s1 |
InChI Key |
SKCKOFZKJLZSFA-BGPJRJDNSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Deoxy D Allitol and Its Stereoisomers
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods, offering an effective route to complex molecules. nih.gov This approach is particularly valuable for the synthesis of sugar-related polyhydroxylated compounds and their derivatives. ub.edu
Biocatalytic Reduction Pathways from Ketoses
A key chemoenzymatic strategy for producing deoxy-sugars involves the biocatalytic reduction of ketoses. For instance, the synthesis of 1-deoxy-L-fructose has been achieved through the hydrogenation of 6-deoxy-L-mannose (L-rhamnose) to produce L-rhamnitol, which is then oxidized by Enterobacter aerogenes IK7. beilstein-journals.org This method highlights the potential of using whole-cell biocatalysts in an environmentally friendly manner. beilstein-journals.org
Similarly, the production of 1-deoxy-D-tagatose and 6-deoxy-D-tagatose can be accomplished from L-fucose and D-fucose, respectively. researchgate.net This process involves hydrogenation to the corresponding fucitol, followed by oxidation using Enterobacter agglomerans 221e. researchgate.net The polyol dehydrogenase in this bacterium recognizes the D-galacto-configuration in both substrates. researchgate.net
The conversion of L-rhamnose can also lead to a variety of 1- and 6-deoxyketohexoses, including 6-deoxy-L-psicose. researchgate.net This demonstrates the versatility of microbial oxidoreductases in the interconversion of deoxy-sugars. researchgate.net
Multi-Enzyme Systems for Stereoselective Conversion
Multi-enzyme systems offer a powerful approach to overcome challenges in biocatalysis, such as low conversion rates and unfavorable equilibria. beilstein-journals.orgrsc.org These systems can be designed to co-localize enzymes, creating efficient catalytic cascades. mdpi.com
For the synthesis of allitol (B117809) from D-fructose, a multi-enzyme system containing D-tagatose 3-epimerase (DTEase), ribitol (B610474) dehydrogenase (RDH), and formate (B1220265) dehydrogenase (FDH) has been proposed. beilstein-journals.orgresearchgate.net In this system, FDH facilitates the regeneration of the NADH cofactor, which drives the conversion of D-psicose to allitol and shifts the equilibrium towards the desired product. beilstein-journals.org The development of cell-free multi-enzyme systems further enhances the potential for cost-effective bioconversion of simple compounds into valuable chemicals. energy.govnih.gov
Recent research has focused on the co-expression of multiple enzymes in engineered E. coli for whole-cell biotransformation, which simplifies the process by avoiding enzyme purification and facilitating cofactor recycling in vivo. isnff-jfb.com
Engineered Microbial Strains for Enhanced Biotransformation
The use of engineered microbial strains has significantly advanced the production of rare sugars. For example, Enterobacter agglomerans strain 221e was one of the first microorganisms reported to produce allitol from D-psicose. researchgate.net It has also been utilized in the synthesis of 1-deoxy-D-tagatose from L-fucose. researchgate.net
Researchers have also isolated and identified other strains, such as Klebsiella oxytoca G4A4, for the production of allitol from D-psicose. researchgate.net Optimization of reaction conditions, such as pH and temperature, using resting cells of this strain has led to high conversion rates. researchgate.net Furthermore, engineered E. coli strains co-expressing enzymes like ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) have been developed for the efficient production of allitol from D-psicose. isnff-jfb.combioline.org.br This whole-cell biotransformation approach offers several advantages for commercial manufacturing, including in vivo cofactor regeneration and easier product separation. isnff-jfb.com
Table 1: Microbial Strains and Enzymes in Deoxyallitol and Allitol Synthesis
Product Starting Material Microorganism/Enzyme System Key Findings Citations 1-deoxy-L-fructose 6-deoxy-L-mannose (L-rhamnose) Enterobacter aerogenes IK7 Sequential hydrogenation and oxidation. beilstein-journals.org 1-deoxy-D-tagatose L-fucose Enterobacter agglomerans 221e Hydrogenation followed by oxidation; polyol dehydrogenase recognizes D-galacto-configuration. researchgate.net Allitol D-psicose Enterobacter agglomerans strain 221e One of the first reported microbial productions of allitol. researchgate.net Allitol D-psicose Klebsiella oxytoca G4A4 High conversion rates achieved with resting cells under optimized conditions. researchgate.net Allitol D-fructose Multi-enzyme system (DTEase, RDH, FDH) FDH regenerates NADH to drive the reaction towards allitol. beilstein-journals.orgresearchgate.net Allitol D-psicose Engineered E. coli (co-expressing RDH and FDH) Whole-cell biotransformation for efficient production. isnff-jfb.combioline.org.br
Total Chemical Synthesis Strategies
While chemoenzymatic methods are powerful, total chemical synthesis remains a cornerstone for accessing a wide range of molecular structures, including deoxyallitol derivatives.
Stereoselective Grignard Reactions in Deoxyallitol Scaffolds
The Grignard reaction is a fundamental tool for forming carbon-carbon bonds. pressbooks.puborganic-chemistry.org In the context of deoxyallitol synthesis, stereoselective Grignard reactions are crucial for establishing the correct stereochemistry. The synthesis of 1,4-dideoxy-1,4-imino-D-allitol (B12791446), an azasugar derivative, effectively utilizes this strategy. beilstein-journals.orgresearchgate.netresearchgate.net
The synthesis often starts from a chiral precursor like (R)-2,3-O-isopropylidene-D-glyceraldehyde. beilstein-journals.org This aldehyde is treated with benzylamine (B48309) and then subjected to a Grignard addition with vinylmagnesium bromide, yielding an alkene as a single diastereomer. beilstein-journals.org This highly stereoselective addition is a key step in constructing the desired molecular framework. researchgate.netresearchgate.net Subsequent steps, including protection and allylation, prepare the molecule for ring-closing metathesis. beilstein-journals.org It is important to note that the reactivity and selectivity of allylmagnesium reagents can differ significantly from other Grignard reagents, a factor that must be considered in synthetic design. nih.gov
Ring-Closing Metathesis (RCM) in Deoxyallitol Derivative Synthesis
Ring-closing metathesis (RCM) has become an indispensable method for the synthesis of unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org It is particularly useful in the synthesis of complex molecules like the imino derivatives of D-allitol and L-allitol. beilstein-journals.orgresearchgate.netnih.gov
Following the stereoselective Grignard addition and subsequent modifications to create a diene, RCM is employed to form the heterocyclic ring. beilstein-journals.orgresearchgate.net Catalysts such as the first-generation Grubbs catalyst are used to facilitate this cyclization. beilstein-journals.org The efficiency of the RCM reaction can be temperature-dependent. nih.gov After the ring is formed, further steps like stereoselective dihydroxylation and deprotection yield the final 1,4-dideoxy-1,4-imino-D-allitol. beilstein-journals.orgresearchgate.net This combined Grignard/RCM strategy has also been successfully applied to the synthesis of derivatives of L-allitol and D-talitol. researchgate.netnih.gov The power of RCM is also demonstrated in its application to tandem polymerization techniques, creating complex cycloolefin-based polymers. benthamscience.com
Table 2: Key Chemical Reactions in the Synthesis of 1,4-dideoxy-1,4-imino-D-allitol
Reaction Step Reagents/Catalyst Purpose Citations Stereoselective Grignard Reaction (R)-2,3-O-isopropylidene-D-glyceraldehyde, benzylamine, vinylmagnesium bromide To create a key alkene intermediate with high diastereoselectivity. beilstein-journals.orgresearchgate.net Ring-Closing Metathesis (RCM) First-generation Grubbs catalyst To form the pyrrolidine (B122466) ring structure. beilstein-journals.orgnih.gov Stereoselective Dihydroxylation OsO4, 4-methylmorpholine (B44366) N-oxide (NMO) To introduce hydroxyl groups with specific stereochemistry. beilstein-journals.org Deprotection MeOH-HCl To remove protecting groups and yield the final product. beilstein-journals.org
Wittig Reactions in Anhydro-deoxyallitol Synthesis
The Wittig reaction is a powerful tool for carbon-carbon bond formation, enabling the conversion of carbonyls into alkenes. researchgate.net This methodology has been pivotal in the convergent synthesis of complex C-nucleosides, including anhydro-deoxyallitol derivatives.
A notable example is the synthesis of (1S,2S)-2,5-anhydro-1-bromo-6-O-(tert-butyldimethylsilyl)-1-deoxy-1-(4,5-dichloro-2-nitrophenyl)-3,4-O-isopropylidene-d-allitol. google.commdpi.com The synthesis involves two critical Wittig reactions. The initial step couples a functionalized benzene (B151609) derivative with a ribofuranose derivative. google.commdpi.com This reaction establishes the basic carbon framework, yielding the cis-alkene intermediate, (Z)-6-O-(tert-butyldimethylsilyl)-1-(4,5-dichloro-2-nitrophenyl)-1,2-dideoxy-3,4-O-isopropylidene-d-allo-1-enitol. mdpi.com
Following the Wittig reaction, an electrophile-mediated intramolecular cyclization of this alkene intermediate is performed. mdpi.com This cyclization unexpectedly affords the α-stereoselective product, the target d-allitol derivative, as the major product. google.commdpi.com This outcome was contrary to literature precedents and was attributed to a double-bond isomerization mechanism. google.com The resulting anhydro-deoxyallitol compound can be further modified. For instance, the bromo group can be displaced by a hydroxyl group, which can then be oxidized, and the nitro group reduced to an amine, creating a versatile aminophenone α-nucleoside intermediate for further syntheses. google.commdpi.com
Table 1: Key Intermediates in the Wittig-Based Synthesis of an Anhydro-deoxyallitol Derivative
| Compound Name | Role in Synthesis |
| (Z)-6-O-(tert-butyldimethylsilyl)-1-(4,5-dichloro-2-nitrophenyl)-1,2-dideoxy-3,4-O-isopropylidene-d-allo-1-enitol | Product of the first Wittig reaction; precursor for cyclization. mdpi.com |
| (1S,2S)-2,5-anhydro-1-bromo-6-O-(tert-butyldimethylsilyl)-1-deoxy-1-(4,5-dichloro-2-nitrophenyl)-3,4-O-isopropylidene-d-allitol | Major product from the intramolecular cyclization. google.commdpi.com |
| (2S)-1-(2-amino-4,5-dichlorophenyl)-2,5-anhydro-6-O-(tert-butyldimethylsilyl)-3,4-O-isopropylidene-d-allose | Advanced intermediate after modification of the bromo and nitro groups. google.commdpi.com |
Epoxide Ring Opening and Asymmetric Dihydroxylation Methodologies for Deoxyallitol Derivatives
The precise control of stereochemistry is paramount in the synthesis of sugar derivatives like deoxyallitols. Epoxide ring-opening and asymmetric dihydroxylation are two of the most powerful strategies to achieve this. These methods allow for the stereoselective introduction of hydroxyl groups, which is essential for creating the correct allitol configuration.
Epoxide Ring Opening: Chiral epoxides are valuable intermediates that can be opened by various nucleophiles in a stereospecific manner, typically following an anti-diaxial opening pattern. imreblank.ch In the synthesis of deoxyazasugar stereoisomers, such as 1-deoxyallonojirimycin (an iminosugar analogue of 1-deoxyallitol), the hydrolysis of an epoxide ring is a key step. biomedres.us The conditions of the hydrolysis (acidic or basic) can influence the stereochemical outcome, yielding different ratios of stereoisomers. For example, acidic hydrolysis of a specific anti-epoxide intermediate can produce a 1:1 mixture of 1-deoxynojirimycin (B1663644) and 1-deoxyaltronojirimycin. biomedres.us
Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (SAD) is a widely used method for converting alkenes into chiral vicinal diols with high enantioselectivity. orgsyn.orgnih.gov This reaction has been applied to the synthesis of various iminosugar derivatives of D-allitol. researchgate.net A divergent synthesis of 1,4-dideoxy-1,4-imino-d-allitol was achieved using ring-closing metathesis followed by asymmetric dihydroxylation as key steps. researchgate.net Similarly, the synthesis of D-1-deoxyallonojirimycin has been accomplished through a route involving diastereoselective dihydroxylation of an unsaturated precursor. nih.gov These methodologies highlight the utility of controlled oxidation reactions in building the polyhydroxylated backbone of allitol and its derivatives with the desired stereoconfiguration. researchgate.netnih.gov
Table 2: Methodologies for Stereocontrolled Hydroxylation
| Methodology | Description | Application Example |
| Epoxide Ring Opening | Stereospecific opening of an epoxide ring by a nucleophile (e.g., water) to form a 1,2-diol. The stereochemical outcome can be influenced by reaction conditions. imreblank.chbiomedres.us | Synthesis of 1-deoxyallonojirimycin and its stereoisomers. biomedres.us |
| Asymmetric Dihydroxylation | Catalytic, enantioselective conversion of an alkene to a vicinal diol using an osmium catalyst and a chiral ligand. orgsyn.orgnih.gov | Synthesis of 1,4-dideoxy-1,4-imino-d-allitol. researchgate.net |
Synthesis of Anhydro- and Dideoxyallitol Compounds
Anhydro derivatives of sugars, which contain an internal ether linkage, are important synthetic intermediates. The synthesis of 2,5:3,4-dianhydro-D-allitol, a diepoxide, showcases methods for intramolecular cyclization.
One direct approach involves treating 2,5-anhydro-D-mannitol with triphenylphosphine (B44618) and diethyl azodicarboxylate in dimethylformamide. Current time information in Bangalore, IN. This reaction proceeds in high yield and forms the epoxide ring (oxiran) directly without the need to protect the primary hydroxyl groups. Current time information in Bangalore, IN. Because the starting material, 2,5-anhydro-D-mannitol, possesses a C2 rotational axis of symmetry, only a single oxiran product is possible. Current time information in Bangalore, IN.
An alternative route starts from D-mannitol, which is first converted to 2,5-anhydro-D-glucitol. google.com This intermediate is then subjected to hydrolysis and tosylation to yield a 1,3-di-O-tosyl derivative. google.com Treatment of this ditosylate with sodium methoxide (B1231860) in methanol (B129727) induces intramolecular cyclization to form the epoxide, yielding 2,5:3,4-dianhydro-1-tosyl-D-allitol. google.com These anhydro compounds are versatile precursors for a variety of other derivatives. medchemexpress.comnih.gov For example, the epoxide rings can be opened to introduce other functional groups, leading to dideoxyallitol compounds. google.com
Synthesis of Stable Isotope Labeled 1-deoxy D-allitol Analogues
Stable isotope-labeled compounds are indispensable tools for metabolic studies and as internal standards in quantitative mass spectrometry. The synthesis of a deuterated analogue like 3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 requires a multi-step approach involving the formation of the core allitol structure, selective protection, and introduction of deuterium (B1214612) atoms.
The synthesis can be envisioned to start from a readily available sugar like D-ribose. The hydroxyl groups at the 2- and 3-positions are first protected, for instance, by reacting with cyclohexanone (B45756) to form a 2,3-O-cyclohexylidene derivative. A subsequent Grignard reaction, using a methylmagnesium halide, can extend the carbon chain to form a 6-deoxy-allitol structure with a cyclohexylidene protecting group. google.comgoogle.com While this has been reported for the L-allitol series, a similar strategy can be adapted for the D-series.
To obtain the 1-deoxy-D-allitol structure, a different strategy is required. A common method to introduce deuterium is through the reduction of a suitable precursor with a deuterated reducing agent. For example, a precursor with an aldehyde or ketone at the C-1 position could be reduced with sodium borodeuteride (NaBD₄) to introduce one or two deuterium atoms at C-1. Alternatively, deuterium can be introduced using deuterium gas (D₂) with a hydrogenation catalyst like Wilkinson's catalyst. imreblank.ch
For the specific target 3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3, a synthetic route could involve the preparation of 3,4-O-Cyclohexylidene-D-allose, followed by a reaction sequence that introduces three deuterium atoms. One plausible method is the reduction of a 1-bromo or 1-tosyl precursor with a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄), or a similar deuterated super-hydride, which would replace the leaving group with a deuterium atom and potentially reduce another functional group. Another approach involves using deuterated starting materials in the synthesis. mdpi.com The combination of selective protection, functional group manipulation, and specific deuteration reactions allows for the precise synthesis of such labeled analogues.
Stereochemical Investigations of 1 Deoxy D Allitol and Its Analogues
Configurational Analysis and Determination of Chiral Centers
The definitive assignment of the absolute configuration of the chiral centers in 1-deoxy-D-allitol and its analogues is paramount for understanding their structure-activity relationships. The synthesis of these compounds often starts from precursors with known chirality, thereby dictating the stereochemistry of the final product. For instance, the synthesis of 1,4-dideoxy-1,4-imino-D-allitol (B12791446), a prominent analogue, frequently utilizes (R)-2,3-O-isopropylidene-D-glyceraldehyde as a chiral starting material. beilstein-journals.org This ensures the correct stereochemical configuration at the newly formed chiral centers.
The primary methods for the configurational analysis of these compounds are nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as COSY, HMQC, and HMBC, are instrumental in elucidating the relative stereochemistry of the hydroxyl and amino groups in the heterocyclic ring of analogues like 1,4-dideoxy-1,4-imino-D-allitol. scielo.br The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles, which helps in determining the conformational preferences of the molecule in solution. researchgate.net For example, the analysis of 3J(H,H) coupling constants can help in understanding the conformations of the five-membered pyrrolidine (B122466) ring in iminoallitol derivatives. researchgate.net The chemical shifts of the carbon atoms in ¹³C-NMR spectra also serve as a fingerprint for a specific stereoisomer. mdpi.com
X-ray Crystallography: This technique provides unambiguous proof of the absolute and relative stereochemistry of a molecule in the solid state. creative-proteomics.com By diffracting X-rays from a single crystal of the compound, a detailed three-dimensional map of the atomic positions can be generated. creative-proteomics.com For many complex chiral molecules, including sugar derivatives, X-ray crystallography is the gold standard for structural determination. nih.gov The crystal structure of a compound allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the configuration of each chiral center. ox.ac.uk
Stereoselective Transformation Studies
The synthesis of 1-deoxy-D-allitol and its analogues relies heavily on stereoselective transformations to control the configuration of the chiral centers. These reactions create one stereoisomer in preference to others. Key stereoselective reactions employed in the synthesis of deoxyallitol derivatives include:
Grignard Addition to Chiral Imines: A crucial step in the synthesis of 1,4-dideoxy-1,4-imino-D-allitol involves the addition of a vinylmagnesium bromide to an imine derived from (R)-2,3-O-isopropylidene-D-glyceraldehyde. beilstein-journals.org This reaction proceeds with high diastereoselectivity, leading to the formation of an amino alcohol with a specific stereochemistry. beilstein-journals.org The stereochemical outcome is often controlled by the existing chiral center in the glyceraldehyde derivative, following models such as Cram's rule. researchgate.net
Ring-Closing Metathesis (RCM): Following the Grignard addition and subsequent N-allylation, ring-closing metathesis is a powerful tool to construct the pyrrolidine ring found in iminoallitol analogues. beilstein-journals.orgresearchgate.net This reaction, often catalyzed by Grubbs' catalyst, is highly efficient and maintains the stereochemical integrity of the chiral centers. beilstein-journals.org
Stereoselective Dihydroxylation: The introduction of hydroxyl groups onto the carbon-carbon double bond of the cyclic precursor is another critical stereoselective step. researchgate.net Reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) are used to achieve syn-dihydroxylation, where the two hydroxyl groups are added to the same face of the double bond. beilstein-journals.org The facial selectivity of this reaction can be influenced by the steric hindrance of the existing substituents on the ring, leading to the desired allitol (B117809) configuration.
A summary of a typical stereoselective synthesis of 1,4-dideoxy-1,4-imino-D-allitol is presented in the table below.
| Step | Reaction | Reagents | Key Stereochemical Feature |
| 1 | Imine Formation and Grignard Addition | (R)-2,3-O-isopropylidene-D-glyceraldehyde, benzylamine (B48309), vinylmagnesium bromide | Diastereoselective addition to form a single diastereomer of the amino alcohol. beilstein-journals.org |
| 2 | N-allylation | Allyl bromide | - |
| 3 | Ring-Closing Metathesis (RCM) | Grubbs' catalyst | Formation of the pyrrolidine ring. beilstein-journals.org |
| 4 | Dihydroxylation | OsO₄, NMO | Stereoselective formation of a diol with the allitol configuration. beilstein-journals.org |
| 5 | Deprotection | Acidic conditions | Final product formation. beilstein-journals.org |
Stereodivergent Synthesis Strategies Yielding Deoxyallitol Derivatives
Stereodivergent synthesis allows for the preparation of multiple stereoisomers of a molecule from a common starting material by changing the reagents or reaction conditions. researchgate.net This approach is highly valuable for creating libraries of stereochemically diverse compounds for biological screening.
One effective strategy for the stereodivergent synthesis of polyhydroxylated pyrrolidines, including deoxyallitol derivatives, starts from a chiral precursor like (S)-glyceraldimine. researchgate.net By carefully choosing the reaction sequence, different diastereomers can be obtained. For example, the addition of vinylmagnesium bromide to an N-benzylimine derived from (R)-2,3-O-isopropylideneglyceraldehyde can be controlled to produce either the syn or anti adduct, which can then be converted to different iminoallitol stereoisomers. capes.gov.brresearchgate.net
Another approach involves the use of a common intermediate that can be manipulated to yield different stereochemical outcomes. For instance, a diol intermediate can be selectively protected, and the remaining free hydroxyl group can be inverted using a Mitsunobu reaction. This inversion of a single chiral center leads to a different diastereomer. ox.ac.uk Subsequent deprotection then yields the desired stereoisomer. The table below outlines a general strategy for stereodivergent synthesis.
| Starting Material | Key Intermediate | Transformation 1 | Product 1 | Transformation 2 | Product 2 |
| Chiral Aldehyde | Diastereomeric Amino Alcohols | Cyclization and Dihydroxylation | Diastereomer A | Inversion of a stereocenter, then Cyclization and Dihydroxylation | Diastereomer B |
Computational Stereochemistry and Conformation Analysis (e.g., DFT applications in studying stereodynamics)
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the stereochemistry and conformational preferences of molecules. nih.govmdpi.com DFT calculations can provide insights into the three-dimensional structure, stability, and electronic properties of different conformers and stereoisomers. nih.gov
For sugar analogues like 1-deoxy-D-allitol, DFT can be used to:
Predict Stable Conformations: By calculating the relative energies of different possible conformations (e.g., different ring puckering in analogues), the most stable conformer in the gas phase or in solution can be identified. nd.edu
Calculate NMR Parameters: DFT can be used to calculate NMR chemical shifts and spin-spin coupling constants for different conformations. nih.gov Comparing these calculated values with experimental data can help to determine the predominant conformation in solution. nih.gov
Analyze Stereodynamics: DFT calculations can be employed to study the energy barriers between different conformations, providing insights into the flexibility and dynamic behavior of the molecule.
While specific DFT studies on 1-deoxy-D-allitol are not widely reported, the application of these methods to similar carbohydrate structures demonstrates their potential in understanding the stereochemical nuances of this compound and its analogues. nih.gov
Biochemical Transformations and Metabolic Interplay of 1 Deoxy D Allitol
Enzymatic Pathways Leading to and from 1-deoxy D-allitol
The biochemical pathways involving this compound are characterized by specific enzymatic conversions that connect it to other rare sugars. These transformations are primarily mediated by dehydrogenases and phosphatases, highlighting the compound's role within a specialized segment of carbohydrate metabolism.
Microbial enzymes, particularly dehydrogenases, play a crucial role in the oxidation of this compound. A notable example is the conversion of allitol (B117809) to D-psicose (also known as D-allulose), a process that has been harnessed for the biotechnological production of this rare sugar. oup.comnih.govnih.gov An NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii NBRC 3264 has been identified and characterized for its ability to catalyze this oxidation. nih.govnih.gov This enzyme facilitates the conversion of allitol to D-allulose, demonstrating a significant step in the biotransformation pathway. nih.gov Under optimal conditions, this enzymatic reaction can achieve high yields, underscoring its efficiency. nih.govnih.gov
Similarly, dehydrogenases are involved in the conversion of other polyols. For instance, ribitol (B610474) dehydrogenase (RDH) is a key enzyme in the production of allitol from D-psicose. beilstein-journals.orgresearchgate.net This reversible reaction is an essential part of the "Izumoring" strategy, a concept in rare sugar production that links various hexoses and their corresponding sugar alcohols. oup.comnih.gov The oxidation of 1-deoxy-D-allitol to 1-deoxy-D-psicose is a parallel reaction, catalyzed by similar microbial dehydrogenases that recognize the polyol structure.
The following table summarizes the dehydrogenase-mediated conversion of allitol, a closely related compound to this compound.
| Enzyme Name | Source Organism | Substrate | Product | Optimal pH | Optimal Temperature |
| Alcohol Dehydrogenase (ADH) | Gluconobacter frateurii NBRC 3264 | Allitol | D-Allulose (D-Psicose) | 7.0 | 50°C |
| Ribitol Dehydrogenase (RDH) | Klebsiella oxytoca G4A4 | D-Psicose | Allitol | 8.0 | 37°C |
Phosphatases are enzymes that cleave phosphate (B84403) groups from substrates, and they interact with phosphorylated derivatives of allitol. D-allitol 6-phosphate has been identified as a substrate for certain phosphatases. pnas.org In a broad screening of phosphatase activity, a protein from Escherichia coli K12 (UniProt: H0QCK5), annotated as β-phosphoglucomutase, demonstrated phosphatase activity. pnas.org More specifically, another enzyme (UniProt: Q926W0) showed moderate activity with D-allitol 6-phosphate as a substrate. pnas.org
These findings suggest that phosphorylated forms of deoxyallitol can enter metabolic pathways and be acted upon by phosphatases. The dephosphorylation of these compounds is a critical step, as the accumulation of phosphorylated sugar analogues can have significant metabolic consequences. The interaction of phosphatases with deoxyallitol phosphates indicates their integration into the broader network of carbohydrate metabolism, where they can be processed by enzymes that typically handle common sugar phosphates.
Dehydrogenase-Mediated Conversions (e.g., oxidation of this compound to 1-deoxy D-psicose by microorganisms generating dehydrogenase)
Role as an Antimetabolite in Non-Human Biological Systems
This compound and its analogues can act as antimetabolites, interfering with normal metabolic processes in certain organisms. This antagonistic activity is primarily due to their structural similarity to essential carbohydrates.
Deoxy sugars, including 1-deoxy-D-allulose (also known as 1-deoxy-D-psicose), have been shown to function as antimetabolites by interfering with carbohydrate metabolism. glixxlabs.comdcchemicals.comdcchemicals.com Studies using the nematode Caenorhabditis elegans as a model organism have demonstrated that 1-deoxy-D-allulose exhibits strong growth inhibitory effects. mdpi.comnih.govresearchgate.net This inhibition is thought to arise from its structural similarity to naturally occurring sugars, which allows it to enter metabolic pathways where it cannot be properly utilized. mdpi.comnih.gov
The antinutritional function of these deoxy sugars is believed to stem from their ability to compete with essential sugars for uptake and enzymatic processing. mdpi.comnih.gov For instance, the growth inhibition caused by 1-deoxy-D-allulose in C. elegans can be alleviated by the addition of D-ribose or D-fructose, suggesting that it interferes specifically with the metabolism of these sugars. nih.gov This interference disrupts the normal energy production and biosynthetic pathways that rely on carbohydrate intermediates.
The antimetabolic effects of deoxy sugar analogues are often rooted in their ability to inhibit key enzymes in carbohydrate metabolism. pnas.org Deoxy sugars, once phosphorylated, can act as competitive or non-competitive inhibitors of enzymes in the glycolytic pathway. pnas.orgmdpi.com For example, the well-studied glucose analogue 2-deoxy-D-glucose is phosphorylated to 2-deoxy-D-glucose-6-phosphate, which then inhibits hexokinase and phosphoglucose (B3042753) isomerase. pnas.orgmdpi.comtaylorandfrancis.com
Similarly, it is proposed that 1-deoxy-D-allulose is phosphorylated to 1-deoxy-D-allulose-6-phosphate, which then inhibits glycolytic enzymes. mdpi.comfmach.it This inhibition disrupts the normal flow of metabolites through glycolysis, leading to a reduction in ATP production and the accumulation of inhibitory intermediates. The potency of this inhibition can be significant; for example, 1-deoxy-D-allulose was found to have a stronger growth inhibitory effect on C. elegans than the classic glycolytic inhibitor 2-deoxy-D-glucose. nih.gov
The following table presents the 50% growth inhibition (GI50) concentrations of 1-deoxy-D-allulose and related compounds in C. elegans.
| Compound | GI50 Concentration (mM) |
| 1-deoxy-D-allulose | 5.4 |
| D-allulose | 52.7 |
| 2-deoxy-D-glucose | 19.5 |
Data sourced from studies on Caenorhabditis elegans. nih.gov
A key mechanism behind the antimetabolic effects of deoxy sugars is the intracellular accumulation of their phosphorylated forms. mdpi.compnas.orgfmach.it These sugar analogues are typically recognized by hexokinases and phosphorylated, but the resulting phosphorylated compounds cannot be further metabolized by downstream enzymes in the glycolytic pathway. mdpi.comtaylorandfrancis.com
In the case of 1-deoxy-D-allulose, it is hypothesized that it is phosphorylated by hexokinase to form 1-deoxy-D-allulose-6-phosphate. mdpi.comfmach.it This phosphorylated analogue then accumulates within the cell because it is not a suitable substrate for the subsequent enzymes in glycolysis. mdpi.com This accumulation has a twofold effect: it sequesters phosphate and ATP, and the accumulated phosphorylated analogue can act as an inhibitor of key metabolic enzymes, as discussed in the previous section. This trapping of a "dead-end" metabolite disrupts cellular energy balance and contributes significantly to the observed growth inhibition. mdpi.comnih.gov
Advanced Analytical and Spectroscopic Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates, including 1-deoxy-D-allitol. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for separating it from its isomers. The separation of sugar alcohols can be challenging due to their structural similarity and lack of a strong chromophore. However, specialized HPLC columns and detection methods have been developed to overcome these issues.
For instance, ion-exchange chromatography is a powerful approach for separating underivatized carbohydrates. In this method, the separation is based on the weak acidic character of the hydroxyl groups, which can be exploited by using a high pH mobile phase to create anionic forms of the polyols that interact with a stationary phase containing quaternary ammonium (B1175870) groups.
Key HPLC Parameters for Polyol Separation:
| Parameter | Description | Typical Conditions |
| Stationary Phase | A high-capacity anion-exchange column is often used for optimal separation of polyols. | e.g., A polymer-based column with a quaternary ammonium functional group. |
| Mobile Phase | An aqueous alkaline solution is typically employed to facilitate the formation of anionic species. | e.g., Sodium hydroxide (B78521) gradient. |
| Detector | Pulsed Amperometric Detection (PAD) is highly sensitive for carbohydrates and provides a direct response without the need for derivatization. | A gold working electrode is commonly used. |
The retention time of 1-deoxy-D-allitol in an HPLC system is a key identifier. By comparing the retention time of an unknown sample to that of a certified reference standard, one can confirm its presence. Furthermore, the peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity assessment. The presence of other peaks would indicate impurities or the presence of isomers. The resolution between the peaks for 1-deoxy-D-allitol and its isomers is a critical measure of the method's effectiveness.
Mass Spectrometry for Structural Elucidation and Tracer Studies of Metabolic Pathways
Mass spectrometry (MS) is an invaluable tool for the structural elucidation of molecules and for tracing their metabolic pathways. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of specificity.
For structural elucidation, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of 1-deoxy-D-allitol. Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), provides further structural information. In this technique, the parent ion corresponding to 1-deoxy-D-allitol is isolated and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from its isomers.
Typical Mass Spectrometry Data for a Deoxyhexitol:
| Ion Type | Expected m/z (for [M+H]⁺) | Fragmentation Pattern |
| Protonated Molecule | 167.0919 | Loss of water molecules (H₂O), and cleavage of the carbon-carbon backbone are common fragmentation pathways for polyols. |
In metabolic tracer studies, stable isotope-labeled versions of 1-deoxy-D-allitol are introduced into a biological system. plos.org Mass spectrometry is then used to track the incorporation of the isotope label into downstream metabolites. plos.org This allows researchers to map the metabolic pathways involving 1-deoxy-D-allitol and to quantify the flux through these pathways. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules, including 1-deoxy-D-allitol. mdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal is indicative of its electronic environment. The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shift of each carbon signal provides information about its hybridization and the nature of the atoms attached to it. bhu.ac.in While ¹³C-¹³C coupling is not typically observed due to the low natural abundance of ¹³C, proton-decoupled ¹³C NMR spectra show a single peak for each carbon, simplifying the spectrum. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. magritek.com
Illustrative NMR Data for a Deoxyhexitol like 1-deoxy-D-allitol:
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H | 3.0 - 4.5 | Chemical environment of each proton, connectivity through spin-spin coupling. |
| ¹³C | 60 - 80 | Number of unique carbon atoms, presence of hydroxyl groups. |
Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.
Applications of Stable Isotope Labeling in Metabolic Pathway Elucidation
Stable isotope labeling is a powerful technique used in conjunction with mass spectrometry and NMR spectroscopy to trace the metabolic fate of compounds like 1-deoxy-D-allitol within a biological system. frontiersin.org This approach involves introducing a form of the compound that has been enriched with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The labeled 1-deoxy-D-allitol is administered to cells, tissues, or a whole organism, and its journey through metabolic pathways is monitored. plos.orgfrontiersin.org The presence of the isotope label in downstream metabolites provides direct evidence of a metabolic connection. By analyzing the pattern and extent of isotope incorporation, researchers can elucidate metabolic pathways, determine the relative contributions of different pathways, and quantify metabolic fluxes. frontiersin.org
For example, if ¹³C-labeled 1-deoxy-D-allitol is administered, the detection of ¹³C in subsequent metabolic products by MS or NMR would confirm that these products are derived from 1-deoxy-D-allitol. The specific positions of the ¹³C atoms in the product molecules can provide detailed insights into the enzymatic reactions that have occurred. This technique is particularly valuable for discovering new metabolic pathways and for understanding how metabolism is altered in disease states. frontiersin.orgchromatographyonline.com
1 Deoxy D Allitol As a Chiral Building Block in Organic Synthesis
Precursor for Azasugars and Iminosugars
Azasugars, also known as iminosugars, are carbohydrate analogues in which a nitrogen atom replaces the endocyclic oxygen. This structural modification often leads to potent inhibition of glycosidases and other enzymes involved in carbohydrate metabolism, making them attractive targets for drug discovery. The D-allitol configuration is of particular interest, and several synthetic strategies have been developed to produce iminosugars with this specific stereochemistry.
While not always the direct starting material, the 1-deoxy-D-allitol structure serves as the chiral template for these targets. The syntheses often begin with other chiral precursors, such as sugar lactones or glyceraldehyde, and proceed through key intermediates that establish the desired allitol-like stereochemistry.
Key examples include:
1,4-dideoxy-1,4-imino-D-allitol (B12791446) : The synthesis of this polyhydroxylated pyrrolidine (B122466) has been achieved from D-gulonolactone. The process involves reduction of the lactone, selective protection of hydroxyl groups, and subsequent mesylation. Ring closure with benzylamine (B48309) followed by deprotection yields the target iminosugar. ox.ac.uk Another stereoselective approach starts from (R)-2,3-O-isopropylidene glyceraldehyde, using key steps like vinyl Grignard addition, N-allylation, ring-closing metathesis (RCM), and dihydroxylation to build the chiral pyrrolidine core.
1,4-dideoxy-1,4-imino-L-allitol : The enantiomer of the D-allitol iminosugar has been prepared from 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone through treatment with aqueous ammonia (B1221849) and subsequent reduction.
1,4-dideoxy-1,4-imino-D-talitol : A stereoselective synthesis for this iminosugar has been developed from L-ascorbic acid or D-isoascorbic acid, employing a strategy involving vinyl Grignard addition, allylation, RCM, and dihydroxylation.
1,4-dideoxy-1,4-imino-D-ribitol : This five-carbon iminosugar, which shares stereochemical features with the allitol (B117809) family, has been synthesized from D-gulonolactone. ox.ac.uk
Table 1: Synthetic Approaches to Iminosugars with Allitol and Related Stereochemistry
| Target Compound | Key Starting Material(s) | Key Synthetic Steps |
|---|---|---|
| 1,4-dideoxy-1,4-imino-D-allitol | D-Gulonolactone or (R)-2,3-O-isopropylidene glyceraldehyde | Reduction, Mesylation, Cyclization with Benzylamine or Grignard Addition, RCM, Dihydroxylation |
| 1,4-dideoxy-1,4-imino-L-allitol | 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone | Ammonolysis, Reduction |
| 1,4-dideoxy-1,4-imino-D-talitol | L-Ascorbic Acid / D-Isoascorbic Acid | Grignard Addition, Allylation, RCM, Dihydroxylation |
| 1,4-dideoxy-1,4-imino-D-ribitol | D-Gulonolactone | Reduction, Mesylation, Cyclization, Deprotection |
Scaffold for Complex Glycomimetic Structures
Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates. They are crucial tools for studying carbohydrate-protein interactions and for developing therapeutics that can modulate these biological processes. The 1-deoxy-D-allitol framework, with its defined array of hydroxyl groups, provides an excellent scaffold for building such complex molecules. By selectively modifying the hydroxyl groups, chemists can attach various functionalities, creating multivalent structures or introducing features that enhance binding affinity and specificity for a target receptor. The inherent chirality of the allitol backbone ensures the precise spatial orientation of these appended groups, a critical factor in molecular recognition events.
Intermediates in the Synthesis of Novel Bioactive Compound Skeletons
Beyond their use in creating carbohydrate mimics, derivatives of 1-deoxy-D-allitol serve as pivotal intermediates in the convergent synthesis of other classes of bioactive compounds, including C-nucleosides. C-nucleosides, where the base is connected to the sugar moiety via a carbon-carbon bond, are often more resistant to enzymatic degradation than their natural N-nucleoside counterparts.
Purinyl C-nucleosides : Research has demonstrated the synthesis of purine-containing nucleoside analogues from allitol-derived precursors. For instance, 6-(6-amino-9-purinyl)-1,5-anhydro-6-deoxy-L-allitol, a homonucleoside analogue, was synthesized to explore its potential as an enzyme inhibitor or antimetabolite. acs.orgumn.edu The synthesis involves constructing the purine (B94841) base and coupling it to a suitably functionalized L-allitol derivative.
Quinoline (B57606) C-nucleosides : In the search for new antiviral agents, synthetic routes to polyhalogenated quinoline C-nucleosides have been developed that utilize an allitol-derived intermediate. nih.govacs.org A key step involves a Wittig reaction to form a (Z)-1,2-dideoxy-d-allo-1-enitol derivative. nih.govacs.org Subsequent intramolecular cyclization affords a 2,5-anhydro-1-deoxy-d-allitol intermediate, which carries the necessary stereochemistry and functional groups for the eventual construction of the quinoline ring system. nih.govacs.org This strategy highlights how the chiral backbone of allitol can be manipulated to control the stereochemistry of complex heterocyclic products. nih.govacs.org
Future Research Directions in 1 Deoxy D Allitol Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol
The synthesis of 1-deoxy-D-allitol and its derivatives is a key area for future development, with a focus on improving efficiency and achieving high stereocontrol. Current methodologies often involve multi-step processes or chemo-enzymatic strategies.
One promising approach involves the chemical reduction of specific deoxyketohexoses. Research has demonstrated the production of 1-deoxy-D-allitol through the chemical reduction of 6-deoxy-L-psicose. google.com This transformation highlights the potential for leveraging rare sugars as precursors.
Another established pathway begins with more common carbohydrates. For instance, derivatives of 1-deoxy-D-allitol have been synthesized from β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. vub.ac.be This route proceeds through a nitrile-containing intermediate, which is then reduced to form an amino derivative, a versatile precursor for further modifications. vub.ac.be A more direct synthesis of the related 1-amino-1-deoxy-D-allitol has also been achieved starting from D-allose. wgtn.ac.nz
A notable multi-step synthesis aimed at producing complex nucleoside analogs utilizes 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allononitrile as the starting point. tandfonline.com This is converted to 1-acetamido-2,5-anhydro-3,4,6-tri-O-benzoyl-1-deoxy-D-allitol, which is then further modified to yield a diazo derivative for cycloaddition reactions. tandfonline.com This pathway underscores the intricate, multi-step nature of current synthetic routes and highlights the need for more streamlined and efficient methods.
Table 1: Selected Synthetic Routes to 1-deoxy-D-allitol and Derivatives
| Starting Material | Key Intermediate(s) / Reagents | Product | Citation |
| 6-deoxy-L-psicose | Chemical Reduction | 1-deoxy-D-allitol | google.com |
| D-allose | General glycitylamine synthesis | 1-Amino-1-deoxy-D-allitol | wgtn.ac.nz |
| β-D-ribofuranose-1-acetate-2,3,5-tribenzoate | Me₃SiCN, NaBH₄/TFA | 1-Amino-2,5-anhydro-3,4,6-tri-O-benzoyl-1-deoxy-D-allitol | vub.ac.be |
| 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allononitrile | Sodium trifluoroacetoxyborohydride, Acetic anhydride | 1-Acetamido-2,5-anhydro-3,4,6-tri-O-benzoyl-1-deoxy-D-allitol | tandfonline.com |
In-depth Enzymological and Mechanistic Investigations of Deoxyallitol Transformations
The interaction of 1-deoxy-D-allitol with enzymes is a critical area of research, offering pathways for biosynthesis and the development of enzyme inhibitors. A key known transformation is the oxidation of 1-deoxy-D-allitol to produce 1-deoxy-D-psicose. google.com
This reaction is catalyzed by a deoxy polyol dehydrogenase found in microorganisms of the genus Enterobacter, specifically Enterobacter sp. IK7. google.comipqwery.com This enzymatic oxidation presents a valuable method for producing deoxyketoses, which are themselves important chiral building blocks. ipqwery.com Mechanistic studies of this dehydrogenase could reveal details about substrate specificity and the catalytic mechanism, paving the way for its use in broader biocatalytic applications.
Furthermore, derivatives of 1-deoxy-D-allitol have been explored as enzyme inhibitors. For example, 1-guanidino-2,5-anhydro-1-deoxy-D-allitol has been synthesized and evaluated as a potential inhibitor of nucleoside hydrolase, an enzyme crucial for the purine (B94841) salvage pathway in certain parasites. vub.ac.be Investigating the binding mode and inhibitory mechanism of such compounds provides valuable insights for rational drug design.
Future work should aim to discover and characterize new enzymes that can act on 1-deoxy-D-allitol, potentially leading to novel derivatives through biocatalysis. In-depth kinetic and structural studies of these enzymes will be essential to understand their mechanisms and engineer them for improved or altered activity.
Table 2: Enzymatic Transformations Involving 1-deoxy-D-allitol
| Enzyme | Source Organism | Substrate | Product | Citation |
| Deoxy polyol dehydrogenase | Enterobacter sp. IK7 | 1-deoxy-D-allitol | 1-deoxy-D-psicose | google.comipqwery.com |
| Nucleoside Hydrolase | Not specified (parasitic) | Not applicable (used as inhibitor) | Not applicable (used as inhibitor) | vub.ac.be |
Exploration of New Applications as a Chiral Pool Starting Material for Diverse Chemical Synthesis
The inherent chirality of 1-deoxy-D-allitol makes it an attractive starting material for the synthesis of complex, stereochemically defined molecules. Its utility as a chiral building block has been demonstrated in the synthesis of novel C-nucleosides and their analogs.
One significant application involves the synthesis of pyrazolo[3,4-c]pyridine C-nucleosides. tandfonline.com In this work, a diazotized derivative of 1-acetamido-2,5-anhydro-1-deoxy-D-allitol serves as a key 1,3-dipole in a cycloaddition reaction to construct the heterocyclic core of the target nucleoside. tandfonline.com This demonstrates how the stereocenters of the allitol (B117809) backbone can be effectively transferred to a complex final product.
Similarly, 1-deoxy-D-allitol derivatives are valuable precursors for nucleoside analogs that can function as enzyme inhibitors. The synthesis of guanidino-alkyl-ribitol derivatives, designed as transition-state analogue inhibitors for nucleoside hydrolase, starts from an amino derivative of 1-deoxy-D-allitol. vub.ac.be The structural framework of the deoxyallitol is crucial for mimicking the natural ribose substrate in the enzyme's active site. Research has also pointed to its use in creating homologs of adenosine. uab.cat
Future research should explore the conversion of 1-deoxy-D-allitol into a wider array of chiral synthons, such as aldehydes, carboxylic acids, and other functionalized intermediates. These building blocks could then be employed in the synthesis of natural products, pharmaceuticals, and other fine chemicals where stereochemistry is paramount.
Table 3: Molecules Synthesized from 1-deoxy-D-allitol as a Chiral Precursor
| Precursor | Synthetic Target | Class of Molecule | Citation |
| 1-Acetamido-2,5-anhydro-3,4,6-tri-O-benzyl-1-deoxy-D-allitol | Pyrazolo[3,4-c]pyridine derivatives | C-Nucleoside Analog | tandfonline.com |
| 1-Amino-2,5-anhydro-3,4,6-tri-O-benzoyl-1-deoxy-D-allitol | 1-Guanidino-2,5-anhydro-1-deoxy-D-allitol | Nucleoside Hydrolase Inhibitor | vub.ac.be |
| 1-deoxy-D-allitol derivative | Adenosine homolog | Nucleoside Analog | uab.cat |
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies functional groups and stereochemistry. Anomeric proton absence confirms deoxygenation at C-1.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while ESI-MS detects impurities.
- HPLC : Reverse-phase chromatography with evaporative light scattering (ELSD) quantifies purity .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in polyol derivatives .
What in vitro assays are used to study the antiviral mechanisms of this compound analogs?
Advanced Research Question
- Enzyme inhibition : Measure IC₅₀ against viral polymerases (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays.
- Cytopathic effect (CPE) assays : Quantify viral replication inhibition in infected cell lines (e.g., MT-4 cells for HIV).
- Surface plasmon resonance (SPR) : Assess binding kinetics to viral glycoproteins .
Validation : Include positive controls (e.g., AZT for HIV) and validate results with Western blotting for viral protein expression .
How can researchers assess the chemical stability of this compound under varying conditions?
Basic Research Question
- Thermal stability : TGA/DSC analysis under nitrogen/air identifies decomposition temperatures.
- pH stability : Incubate compounds in buffered solutions (pH 2–12) and monitor degradation via UV-Vis or NMR.
- Oxidative stability : Expose to H₂O₂ or radical initiators (AIBN), analyzing products via GC-MS .
Advanced Application : Stability data inform formulation strategies for in vivo studies (e.g., lyophilization for long-term storage) .
What computational approaches are used to model this compound’s interactions with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., cannabinoid CB₁).
- MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over µs timescales.
- QSAR : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to bioactivity .
Validation : Cross-check computational results with experimental binding assays (e.g., SPR or radioligand displacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
